molecular formula C40H26 B1662081 9,10-Di(naphthalen-2-yl)-2-phenylanthracene CAS No. 865435-20-7

9,10-Di(naphthalen-2-yl)-2-phenylanthracene

Cat. No. B1662081
M. Wt: 506.6
InChI Key: RFVBBELSDAVRHM-UHFFFAOYSA-N
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Description

9,10-Di(naphthalen-2-yl)-2-phenylanthracene is a novel compound that has been designed and synthesized as a blue fluorescent emissive material . This compound is a derivative of 9,10-diphenyl-anthracene, with diverse aromatic groups induced to the C-2 position of ADN .


Synthesis Analysis

The synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene involves inducing diverse aromatic groups to the C-2 position of ADN . The synthesis process involves reactions such as Suzuki coupling, Wittig reaction, and Heck reaction .


Molecular Structure Analysis

The molecular structure of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene is designed to broaden the π-conjugated system by introducing three different electronegative units connected to the C-2 position of ADN via a vinyl unit . The molecular weight of this compound is 698.85 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene include Suzuki coupling, Wittig reaction, and Heck reaction . These reactions are used to induce diverse aromatic groups to the C-2 position of ADN .


Physical And Chemical Properties Analysis

9,10-Di(naphthalen-2-yl)-2-phenylanthracene exhibits UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) properties . These properties are generally investigated to understand the relationships between the physical properties and molecular structures .

Scientific Research Applications

Electrochemical Properties and Electron Spin Resonance Spectroscopy

  • Electrochemical Behavior : The electrochemical properties of 9,10-di(naphthalen-2-yl)anthracene have been studied, revealing its ability to be oxidized and reduced through electron transfer steps. This compound shows a unique behavior in both anodic and cathodic electrochemistry, involving the formation of cation and anion radicals (Marcoux, Lomax, & Bard, 1970).

Applications in Organic Light Emitting Diodes (OLEDs)

  • As Blue Emitter : A significant application of 9,10-di(naphthalen-2-yl)anthracene derivatives is in OLEDs, particularly as a blue emitter. The compound's ability to emit blue light when used in OLEDs has been widely recognized, making it a key material in the field of display technology (Ning Xiang et al., 2016).

Mapping Bridge Conformational Effects

  • Electronic Coupling in Mixed-Valence Systems : Research involving the use of 9,10-di(naphthalen-2-yl)anthracene in studying the conformational effects on electronic coupling in dimolybdenum complex units shows its utility in understanding molecular interactions and electron transfer mechanisms (Huo Wen Chen et al., 2018).

Enhancing Efficiency of OLEDs

  • Efficiency Enhancement Layer (EEL) in OLEDs : 9,10-di(naphthalen-2-yl)anthracene derivatives have been used to enhance the efficiency of OLEDs. These derivatives play a crucial role in improving the external quantum efficiency and current efficiency of blue OLEDs, demonstrating their importance in advancing OLED technology (Hyoungcheol Lim et al., 2019).

Electroluminescence Properties

  • Electroluminescent Device Applications : The electrolroluminescence properties of 9,10-di(naphthalen-2-yl)anthracene derivatives have been explored for use in blue organic light-emitting diodes. These derivatives exhibit high thermal stability and appropriate energy levels, making them suitable as host materials for electroluminescent devices (S. Kwak et al., 2017).

Molecular Orientation for OLED Efficiency

  • High-Efficiency Blue Fluorescence OLEDs : A derivative of 9,10-di(naphthalen-2-yl)anthracene, designed for non-doped blue emitters in OLEDs, has shown high thermal stability and efficient carrier mobility. This compound contributes to high efficiency in blue OLEDs due to its well-aligned π-stacking structure, which is crucial for electronic devices (Sunyoung Sohn et al., 2015).

Safety And Hazards

The safety data sheet for 9,10-Di(naphthalen-2-yl)-2-phenylanthracene indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for 9,10-Di(naphthalen-2-yl)-2-phenylanthracene are likely to involve further exploration and testing for applications in photochromic chemistry and OLED devices . Its high efficiency and stability make it a promising material for future research and development in the field of organic electronics .

properties

IUPAC Name

9,10-dinaphthalen-2-yl-2-phenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26/c1-2-10-27(11-3-1)32-22-23-37-38(26-32)40(34-21-19-29-13-5-7-15-31(29)25-34)36-17-9-8-16-35(36)39(37)33-20-18-28-12-4-6-14-30(28)24-33/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVBBELSDAVRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732599
Record name 9,10-Di(naphthalen-2-yl)-2-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Di(naphthalen-2-yl)-2-phenylanthracene

CAS RN

865435-20-7
Record name 9,10-Di(naphthalen-2-yl)-2-phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
Y Sun, L Duan, D Zhang, J Qiao, G Dong… - Advanced Functional …, 2011 - Wiley Online Library
A pyridine‐containing anthracene derivative, 9,10‐bis(3‐(pyridin‐3‐yl)phenyl)anthracene (DPyPA), which comprehensively outperforms the widely used electron‐transport material (…
Number of citations: 107 onlinelibrary.wiley.com
MC Nelson, LJ Rothberg, M Wieczorek - ACS Photonics, 2022 - ACS Publications
Long lived stimulated emission is observed from conventional organic light-emitting diodes in extended cavities with onset at current densities of less than 1 mA/cm 2 . These current …
Number of citations: 4 pubs.acs.org

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